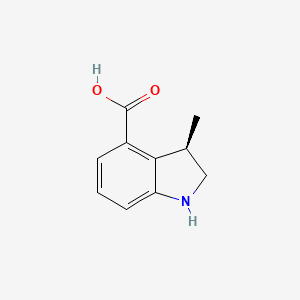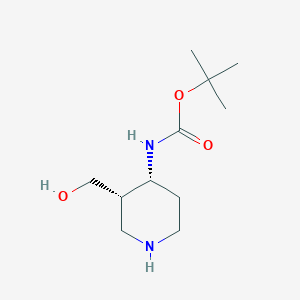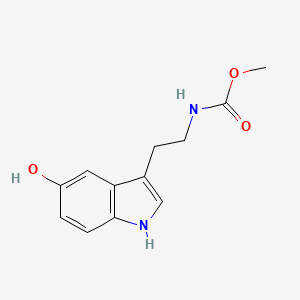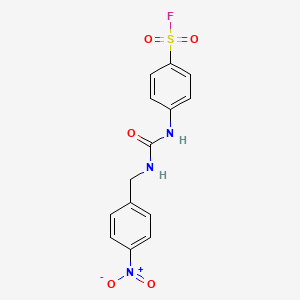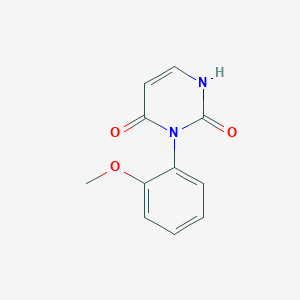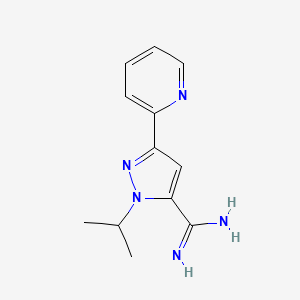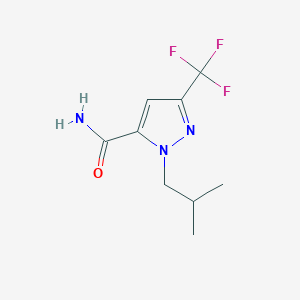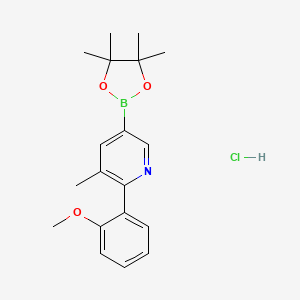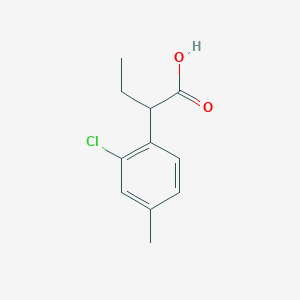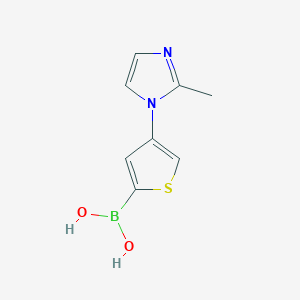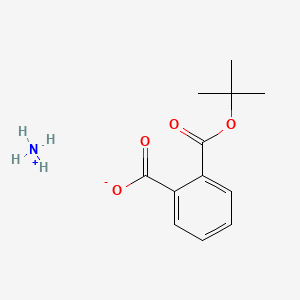![molecular formula C9H13NO3S B13343773 N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide CAS No. 187831-09-0](/img/structure/B13343773.png)
N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group. The chiral center at the hydroxyethyl group imparts unique properties to the compound, making it valuable in asymmetric synthesis and other specialized applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide typically involves the enantioselective reduction of a precursor compound. One common method is the reduction of a prochiral ketone using a chiral catalyst or biocatalyst. For example, the reduction of acetyldimethyl-(phenyl)silane using resting cells of Saccharomyces cerevisiae as a biocatalyst can yield enantiomerically pure ®-(1-hydroxyethyl)dimethyl(phenyl)silane . This intermediate can then be further reacted with methanesulfonyl chloride to obtain the target compound.
Industrial Production Methods
Industrial production of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide may involve large-scale biocatalytic processes or chemical synthesis using chiral catalysts. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial for achieving high yields and enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ®-N-(4-(1-Oxoethyl)phenyl)methanesulfonamide.
Reduction: Formation of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Studied for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The chiral center at the hydroxyethyl group can also influence the binding affinity and selectivity of the compound towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide: The enantiomer of the target compound, with different chiral properties and potentially different biological activities.
N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide: The racemic mixture of the compound, containing both ® and (S) enantiomers.
N-(4-(1-Hydroxyethyl)phenyl)ethanesulfonamide: A similar compound with an ethanesulfonamide group instead of methanesulfonamide.
Uniqueness
®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric synthesis and biological interactions
Eigenschaften
CAS-Nummer |
187831-09-0 |
|---|---|
Molekularformel |
C9H13NO3S |
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
N-[4-[(1R)-1-hydroxyethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-7(11)8-3-5-9(6-4-8)10-14(2,12)13/h3-7,10-11H,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
GYTGGICLFKNIMA-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)NS(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


